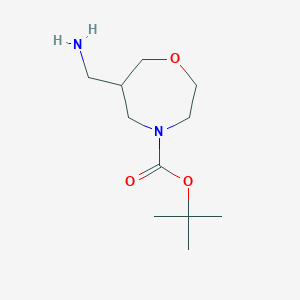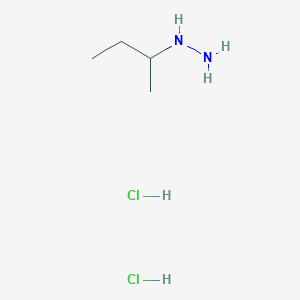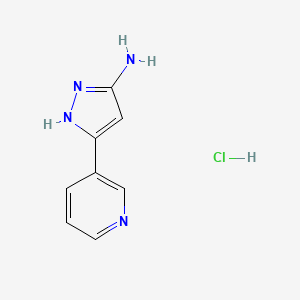
5-(2-Methoxyphenyl)thiazole-2-carboxylic acid
Overview
Description
“5-(2-Methoxyphenyl)thiazole-2-carboxylic acid” is a compound that falls under the category of thiazole derivatives . Thiazole derivatives are known for their wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties .
Molecular Structure Analysis
Thiazole derivatives have a five-membered ring structure containing three carbon atoms, one sulfur atom, and one nitrogen atom . The exact molecular structure of “5-(2-Methoxyphenyl)thiazole-2-carboxylic acid” is not explicitly mentioned in the available literature.
Scientific Research Applications
Corrosion Inhibition
5-(2-Methoxyphenyl)thiazole-2-carboxylic acid derivatives have been studied for their potential as corrosion inhibitors. For instance, thiazole-based pyridine derivatives were synthesized and evaluated for their corrosion inhibition performance on mild steel in acidic environments. These compounds were found to be effective in protecting steel surfaces from corrosion, acting as both anodic and cathodic inhibitors (Chaitra, Mohana, & Tandon, 2016). Another study involving a thiadiazole derivative demonstrated significant corrosion protection for mild steel in a hydrochloric acid medium (Attou et al., 2020).
Anticancer and Antiviral Activity
Compounds containing the thiazole moiety, such as 5-(3-indolyl)-1,3,4-thiadiazoles, have been synthesized and tested for their cytotoxicity against human cancer cell lines. Some derivatives exhibited significant anticancer activity (Kumar et al., 2010). In another study, 2-Pyrazoline-Substituted 4-Thiazolidinones showed selective inhibition of leukemia cell lines and antiviral activity against specific virus strains (Havrylyuk et al., 2013).
Photophysical Properties
A thiazolo[5,4-d]thiazole-based compound was developed for applications in organic light emitting diodes (OLEDs). These compounds, upon photoexcitation, undergo reversible excited-state intramolecular proton transfer, leading to emissions that can be tuned from blue to yellow, including white-light luminescence (Zhang et al., 2016).
Antibacterial Activities
Novel thiazole compounds containing ether structures were synthesized and evaluated for their antibacterial activities. Some of these compounds showed significant activity against various bacterial strains, highlighting their potential in developing new antibacterial agents (Li-ga, 2015).
properties
IUPAC Name |
5-(2-methoxyphenyl)-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S/c1-15-8-5-3-2-4-7(8)9-6-12-10(16-9)11(13)14/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZJONZFADZDMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxyphenyl)thiazole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)



![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)


![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)